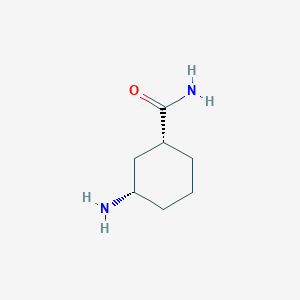
N-(4-Bromo-5,6,7,8-tetrahydro-8-isoquinolinyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromine atom on the fourth position of the tetrahydroisoquinoline ring and an ethanesulfonamide group attached to the eighth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. The bromination step to introduce the bromine atom at the fourth position can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory or analgesic agent. Its sulfonamide group is known for its antimicrobial activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its structural properties.
Mecanismo De Acción
The mechanism by which N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The bromine atom enhances the compound's reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
N-(4-chloro-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide
N-(4-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide
Uniqueness: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide stands out due to its bromine atom, which provides unique reactivity compared to its chloro or methyl analogs. This bromine atom allows for more diverse chemical transformations and potential biological activities.
Propiedades
Fórmula molecular |
C11H15BrN2O2S |
|---|---|
Peso molecular |
319.22 g/mol |
Nombre IUPAC |
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H15BrN2O2S/c1-2-17(15,16)14-11-5-3-4-8-9(11)6-13-7-10(8)12/h6-7,11,14H,2-5H2,1H3 |
Clave InChI |
LVQOQLARLWRIDJ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1CCCC2=C(C=NC=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[(2S)-pyrrolidin-2-yl]methyl]-1H-tetrazole](/img/structure/B15360908.png)


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)
![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)


![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)




